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Compound of Interest

Compound Name: 6-Iodoindoline

Cat. No.: B038274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Iodoindoline, a halogenated

derivative of the indoline scaffold. Indoline and its derivatives are significant structural motifs in

a vast array of pharmaceuticals and biologically active compounds. The introduction of an

iodine atom at the 6-position offers a versatile handle for further chemical modifications, making

6-Iodoindoline a valuable building block in medicinal chemistry and drug discovery.

Core Data Presentation
A summary of the key physicochemical properties of 6-Iodoindoline is presented below. This

data is essential for its handling, characterization, and application in synthetic chemistry.
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Property Value Source

CAS Number 115666-46-1 [1]

Molecular Formula C₈H₈IN [1]

Molecular Weight 245.06 g/mol [1]

Appearance Brown crystalline powder

Melting Point Not available

Boiling Point
Predicted: 314.9 ± 25.0 °C at

760 mmHg

LogP (predicted) 2.8

pKa (predicted) 4.5 (most basic)

Experimental Protocols
Detailed methodologies for the synthesis of 6-Iodoindoline and a representative application in

a cross-coupling reaction are provided below. These protocols are based on established

synthetic methods for analogous compounds.

Protocol 1: Synthesis of 6-Iodoindoline via Reduction of
6-Iodoindole
This protocol describes a plausible method for the synthesis of 6-Iodoindoline by the reduction

of commercially available 6-iodoindole.

Materials:

6-Iodoindole

Sodium cyanoborohydride (NaBH₃CN)

Acetic acid (glacial)

Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Rotary evaporator

Magnetic stirrer and stir bar

Round-bottom flask

Separatory funnel

Standard laboratory glassware

Procedure:

To a solution of 6-iodoindole (1.0 eq) in acetic acid at 0 °C in a round-bottom flask, add

sodium cyanoborohydride (2.0-3.0 eq) portion-wise over 15 minutes.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring

the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

Neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium

bicarbonate until effervescence ceases.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3 x 50 mL).

Combine the organic layers and wash with brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel to afford pure 6-
Iodoindoline.

Protocol 2: Application in Suzuki-Miyaura Cross-
Coupling
This protocol outlines a general procedure for the use of 6-Iodoindoline as a substrate in a

Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 6-position, a common

strategy in drug development.

Materials:

6-Iodoindoline

Arylboronic acid (1.2 eq)

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

Triphenylphosphine (PPh₃, 0.1 eq)

Potassium carbonate (K₂CO₃, 2.0 eq)

1,4-Dioxane

Water

Nitrogen or Argon gas supply

Schlenk flask and line

Magnetic stirrer and stir bar

Reflux condenser

Procedure:

To a Schlenk flask, add 6-Iodoindoline (1.0 eq), the desired arylboronic acid (1.2 eq),

potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1
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eq).

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process

three times.

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress

by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the 6-arylindoline

derivative.

Mandatory Visualizations
The following diagrams illustrate a proposed synthetic workflow for 6-Iodoindoline and a

potential signaling pathway that indole derivatives are known to modulate.
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Proposed synthetic workflow for 6-Iodoindoline and its application.

While direct evidence for the involvement of 6-Iodoindoline in specific signaling pathways is

limited, indole derivatives, in general, have been shown to act as signaling molecules.[2] One

such pathway involves the Aryl Hydrocarbon Receptor (AhR).
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Potential Aryl Hydrocarbon Receptor (AhR) signaling pathway for indole derivatives.

This guide serves as a foundational resource for researchers working with 6-Iodoindoline. The

provided data and protocols are intended to facilitate its synthesis, characterization, and

application in the development of novel chemical entities with potential therapeutic value. As

with all chemical procedures, appropriate safety precautions should be taken when handling

the reagents and performing the described experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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